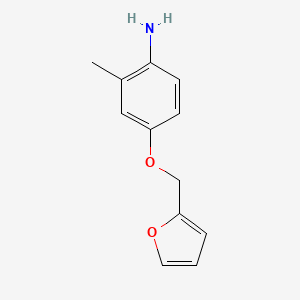

4-(2-Furylmethoxy)-2-methylaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furyl compounds is discussed in the provided literature. For instance, the synthesis of 4-(2′-furyl)-1-methylimidazole involved the use of infrared, Raman, multidimensional nuclear magnetic resonance, and mass spectroscopies for characterization . Although this does not directly describe the synthesis of 4-(2-Furylmethoxy)-2-methylaniline, the methodologies used for characterizing such furyl compounds could be applicable.

Molecular Structure Analysis

The molecular structure of 4-(2′-furyl)-1-methylimidazole was theoretically determined using density functional theory (DFT) with B3LYP and Pople’s basis set in the gas phase . The study provides a framework for how one might approach the molecular structure analysis of 4-(2-Furylmethoxy)-2-methylaniline, using similar computational techniques to predict its geometry and electronic structure.

Chemical Reactions Analysis

The second paper discusses the synthetic utility of 2-furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, which are obtained from the mixed aldol condensation of tetrahydrocarbazole-1-ones and furan-2-carbaldehyde . This indicates that furyl compounds can participate in aldol condensation reactions, which could be relevant when considering the chemical reactivity of 4-(2-Furylmethoxy)-2-methylaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Furylmethoxy)-2-methylaniline can be inferred from the studies on related compounds. The vibrational frequencies of 4-(2′-furyl)-1-methylimidazole were calculated and compared with experimental data to understand the solid-phase properties . This suggests that similar computational and experimental techniques could be used to explore the properties of 4-(2-Furylmethoxy)-2-methylaniline.

Wissenschaftliche Forschungsanwendungen

1. Macromolecular Binding and Metabolism

Research on similar compounds like 4-chloro-2-methylaniline has shown extensive binding to protein, DNA, and RNA in rat liver. This demonstrates the potential of 4-(2-Furylmethoxy)-2-methylaniline in biochemical investigations related to carcinogenic mechanisms and enzyme activities (Hill, Shih, & Struck, 1979).

2. Hydrodeoxygenation in Bio-Based Chemical Production

Studies on hydrodeoxygenation of similar compounds reveal the potential of 4-(2-Furylmethoxy)-2-methylaniline in the production of bio-based chemicals and fuels, especially considering solvent effects on catalytic processes (Ramos et al., 2017).

3. Microsomal Metabolism and Potential for Drug Development

Research on similar halogenated anilines like 2-halogenated 4-methylanilines in rat liver metabolism highlights the potential use of 4-(2-Furylmethoxy)-2-methylaniline in pharmacology and toxicology, particularly in understanding the impact of structural variations on drug metabolism and mutagenicity (Boeren et al., 1992).

4. Formation of Arylacetic Acids and Arylacetamides

Research on the conversion of furfuraldehyde to arylacetic acids and arylacetamides suggests that compounds like 4-(2-Furylmethoxy)-2-methylaniline could potentially be involved in similar transformation processes, contributing to the understanding of organic synthesis and chemical reactions (Breen et al., 1973).

5. Spectroelectrochemical Studies and Material Sciences

Investigations into the formation, redox behavior, and degradation of poly(N-methylaniline) hint at the potential applications of 4-(2-Furylmethoxy)-2-methylaniline in material sciences, particularly in understanding the electrochemical properties of polymers (Planes et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the synthesis of complex organic compounds

Result of Action

Eigenschaften

IUPAC Name |

4-(furan-2-ylmethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIKOLZXUHOYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275063 | |

| Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furylmethoxy)-2-methylaniline | |

CAS RN |

946699-39-4 | |

| Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)